molecular formula C7H10N4O2S B15196524 3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone CAS No. 89897-46-1

3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone

Cat. No.: B15196524
CAS No.: 89897-46-1
M. Wt: 214.25 g/mol
InChI Key: XBTWITMDAQCFAX-UHFFFAOYSA-N
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Description

3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes a pyrimidinone core

Preparation Methods

The synthesis of 3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidinone core, followed by the introduction of the methyl, methylamino, methylthio, and nitroso groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent results.

Chemical Reactions Analysis

3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the nitroso group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidinone ring.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The pathways involved in these interactions can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone can be compared with other similar compounds such as:

    3-Methyl-6-methylthio-3H-purine: This compound shares a similar core structure but lacks the nitroso and methylamino groups.

    3-Methyl-6-(methylthio)-3H-purine: Similar to the previous compound but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

89897-46-1

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

3-methyl-6-(methylamino)-2-methylsulfanyl-5-nitrosopyrimidin-4-one

InChI

InChI=1S/C7H10N4O2S/c1-8-5-4(10-13)6(12)11(2)7(9-5)14-3/h8H,1-3H3

InChI Key

XBTWITMDAQCFAX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)N(C(=N1)SC)C)N=O

Origin of Product

United States

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